2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1326891-01-3
VCID: VC7217975
InChI: InChI=1S/C23H20N4O3S/c1-15-5-3-6-16(11-15)22-25-23(30-26-22)17-9-10-21(29)27(13-17)14-20(28)24-18-7-4-8-19(12-18)31-2/h3-13H,14H2,1-2H3,(H,24,28)
SMILES: CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)SC
Molecular Formula: C23H20N4O3S
Molecular Weight: 432.5

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide

CAS No.: 1326891-01-3

Cat. No.: VC7217975

Molecular Formula: C23H20N4O3S

Molecular Weight: 432.5

* For research use only. Not for human or veterinary use.

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide - 1326891-01-3

Specification

CAS No. 1326891-01-3
Molecular Formula C23H20N4O3S
Molecular Weight 432.5
IUPAC Name 2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Standard InChI InChI=1S/C23H20N4O3S/c1-15-5-3-6-16(11-15)22-25-23(30-26-22)17-9-10-21(29)27(13-17)14-20(28)24-18-7-4-8-19(12-18)31-2/h3-13H,14H2,1-2H3,(H,24,28)
Standard InChI Key GEIWMUTVINRSOS-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)SC

Introduction

Molecular Formula and Weight

  • Molecular Formula: C23H20N4O3SC_{23}H_{20}N_4O_3S

  • Molecular Weight: Approximately 432.50 g/mol

Structural Features

The compound features:

  • A 1,2,4-oxadiazole ring substituted with a 3-methylphenyl group.

  • A dihydropyridinone moiety linked to the oxadiazole ring.

  • An acetamide group attached to a methylsulfanyl-substituted phenyl ring.

Computed Descriptors

Key identifiers include:

  • IUPAC Name: 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide

  • SMILES: CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4SC

Synthesis

The synthesis of this compound involves multi-step reactions, typically starting with commercially available precursors:

Key Steps

  • Formation of the 1,2,4-oxadiazole ring through cyclization of appropriate hydrazides and carboxylic acids.

  • Attachment of the oxadiazole to a dihydropyridinone framework via nucleophilic substitution or condensation reactions.

  • Coupling of the resulting intermediate with a methylsulfanyl-substituted aniline derivative to yield the final acetamide structure.

Analytical Characterization

The compound is typically characterized using:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical environment of hydrogens and carbons.

  • Mass Spectrometry (MS): Verifies molecular weight.

  • Infrared Spectroscopy (IR): Identifies functional groups such as amides and oxadiazoles.

Potential Applications

The compound is of interest in medicinal chemistry due to its structural motifs:

  • The oxadiazole ring is known for its bioactivity in antimicrobial and anticancer agents .

  • The dihydropyridinone core has been associated with anti-inflammatory properties .

Mechanism of Action

Preliminary in silico studies suggest that this compound may act as:

  • A potential inhibitor of enzymes such as lipoxygenases or kinases due to its heterocyclic framework.

  • A modulator of protein-protein interactions based on its amide functionality.

Comparative Analysis with Related Compounds

FeatureThis CompoundRelated Compounds (e.g., Oxadiazole Derivatives)
Core StructureOxadiazole-dihydropyridinone-acetamideOxadiazole or pyridazinone derivatives
Biological Activity (Predicted)Anti-inflammatory, anticancerAntimicrobial, antidiabetic
Molecular Weight~432.50 g/molVaries (~300–500 g/mol)
Functional GroupsOxadiazole, dihydropyridinone, acetamideOxadiazole with sulfonamides or thioethers

Research Implications and Future Directions

This compound represents a promising scaffold for drug discovery due to its diverse functional groups and bioactivity potential:

  • Further in vitro and in vivo studies are needed to validate its pharmacological properties.

  • Structural optimization may enhance its potency and selectivity as an enzyme inhibitor or receptor modulator.

  • Toxicological profiling is essential to assess safety for therapeutic applications.

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